(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Catalog No.
S672909
CAS No.
500770-86-5
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)prop...

CAS Number

500770-86-5

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

IUPAC Name

(3R)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

WWDMSBGBNGEQDH-GFCCVEGCSA-N

SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Application in Drug Design and Delivery

Application in Neutron Capture Therapy

Application in Organic Synthesis

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Its molecular formula is C₁₆H₂₃N₁O₄, with a molecular weight of approximately 293.36 g/mol. This compound features a propanoic acid backbone substituted with an o-tolyl group, which contributes to its unique properties and potential biological activities. The presence of the Boc group enhances its stability and solubility, making it suitable for various applications in organic synthesis and medicinal chemistry .

  • Wear gloves and protective clothing when handling the compound.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.
Typical for amino acids and their derivatives:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amino group for further reactions.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Coupling Reactions: The amino group can be utilized in peptide synthesis through coupling with other amino acids or peptide fragments, facilitating the construction of more complex molecules.

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid typically involves:

  • Starting Materials: Using commercially available o-tolyl derivatives and propanoic acid as starting materials.
  • Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Coupling Reaction: The protected amine is then coupled with the appropriate propanoic acid derivative.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

This compound has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds or drugs.
  • Peptide Synthesis: In the preparation of peptides for research or therapeutic purposes.
  • Chemical Research: As a building block in organic synthesis for various chemical transformations.

Interaction studies are crucial for understanding how (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid interacts with biological systems. Research may focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how this compound influences biological pathways or processes.

Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-((tert-butoxycarbonyl)amino)-3-(2-methylphenyl)propanoic acidC₁₅H₂₁N₁O₄Different aromatic substitution (2-methylphenyl).
3-((tert-butoxycarbonyl)amino)-3-(3-methylphenyl)propanoic acidC₁₅H₂₁N₁O₄Different aromatic substitution (3-methylphenyl).
(S)-2-amino-4-methylpentanoic acidC₆H₁₃N₁O₂A naturally occurring amino acid (L-leucine).

The uniqueness of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid lies in its specific chiral configuration and the o-tolyl substitution, which can influence its biological activity and reactivity compared to other similar compounds.

XLogP3

2.3

Wikipedia

(3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid

Dates

Modify: 2023-08-15

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